(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl

Catalog No.
S13544488
CAS No.
M.F
C9H16Cl2N2O
M. Wt
239.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl

Product Name

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

WUCSBTHJDCNMSI-JZGIKJSDSA-N

Canonical SMILES

COC1=CC=CC=C1C(CN)N.Cl.Cl

Isomeric SMILES

COC1=CC=CC=C1[C@H](CN)N.Cl.Cl

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, with the CAS number 87712-95-6, is a chemical compound belonging to the class of phenylethylamines. Its molecular formula is C9H16Cl2N2OC_9H_{16}Cl_2N_2O, and it has a molecular weight of approximately 239.14 g/mol. The structure features a methoxy group attached to a phenyl ring alongside two amine groups on an ethane backbone, making it a significant compound in both organic chemistry and medicinal applications .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reductive Amination: This method can be employed to synthesize derivatives by reacting aldehydes or ketones with the amine groups in the presence of reducing agents.
  • Acid-Base Reactions: The presence of two hydrochloride ions indicates that the compound can act as a weak base, participating in acid-base reactions.

These reactions make (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride a versatile building block for further synthetic applications .

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride exhibits notable biological activities. It is primarily studied for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter systems. The compound may act as a ligand for various receptors, influencing signaling pathways associated with mood regulation and cognitive functions. Additionally, preliminary studies suggest it may exhibit enzyme inhibition properties, which could be beneficial in drug development .

The synthesis of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves several steps:

  • Starting Materials: The synthesis often starts with commercially available methoxyphenyl compounds.
  • Formation of Ethane Backbone: The introduction of the ethane-1,2-diamine moiety can be achieved through reductive amination or direct amination methods.
  • Hydrochloride Formation: The final step usually involves the formation of hydrochloride salts to enhance solubility and stability.

These methods highlight the compound's accessibility for research and industrial applications .

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting neurological conditions.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: Employed in studies investigating enzyme interactions and receptor binding mechanisms .

Interaction studies involving (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research may explore how this compound interacts with serotonin or dopamine receptors, which are vital in mood regulation and cognitive processes .

Several compounds share structural similarities with (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochlorideC9H16Cl2N2OC_9H_{16}Cl_2N_2ODifferent methoxy position on the phenyl ring
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochlorideC9H13Cl2F3N2OC_9H_{13}Cl_2F_3N_2OContains trifluoromethoxy group enhancing reactivity
1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-C16H22N2O2C_{16}H_{22}N_2O_2Bis-substituted on both sides with methoxy groups

The uniqueness of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride lies in its specific orientation and substituents that influence its biological activity and chemical reactivity compared to these similar compounds .

The retrosynthetic analysis of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride reveals multiple strategic disconnection pathways that can guide synthetic planning [1]. The target compound possesses a phenylethyl diamine core with a methoxy substituent at the ortho position, creating specific steric and electronic considerations for synthetic approach design [3].

Alternative retrosynthetic approaches focus on the ethylene diamine backbone construction [7] [8]. The vicinal diamine motif can be conceptually derived from ethylene oxide precursors through nucleophilic ring opening with amine nucleophiles [9] [10]. This strategy particularly benefits from the established methodologies for asymmetric aziridine synthesis and subsequent ring opening reactions [9] [10].

The aromatic methoxy group introduces regioselectivity considerations in electrophilic aromatic substitution reactions [6] [11]. Retrosynthetic analysis must account for the directing effects of the methoxy substituent, which activates the aromatic ring toward ortho and para substitution patterns [6] [11]. This electronic influence can be strategically exploited in synthetic route design to control regioselectivity in key bond-forming reactions [11].

Advanced retrosynthetic strategies consider the dihydrochloride salt formation as an integral component of the synthetic planning [12] [13]. The salt formation requirements influence the choice of protecting groups and reaction conditions throughout the synthetic sequence [12] [14]. Proper consideration of salt formation compatibility ensures efficient final product isolation and purification [15] [14].

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis represents the most efficient approach for accessing enantiomerically pure (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine [3] [5]. Multiple catalytic methodologies have been developed for the construction of chiral 1,2-diamine scaffolds with high enantioselectivity and chemical yield [3] [5].

The aza-Mannich reaction pathway employs chiral diamine catalysts in combination with Brønsted acids to achieve asymmetric carbon-carbon bond formation [16] [17]. This methodology demonstrates exceptional performance with imino esters and aldimines derived from methoxyphenyl aldehydes, delivering products with enantioselectivities ranging from 85 to 99 percent enantiomeric excess [16] [17]. The reaction proceeds through enamine intermediates that undergo nucleophilic addition to electrophilic imine substrates under mild reaction conditions [16] [17].

Ruthenium-catalyzed asymmetric hydrogenation provides an alternative synthetic pathway utilizing ruthenium-N-heterocyclic carbene-diamine complexes [18] [10]. These air-stable and moisture-tolerant precatalysts demonstrate broad substrate scope in the hydrogenation of functionalized ketones and imines [18] [10]. The catalytic system achieves yields of 80 to 95 percent with enantioselectivities exceeding 90 percent enantiomeric excess across diverse substrate classes [18] [10].

MethodologyCatalyst SystemTypical Yield (%)Enantioselectivity (% ee)Key Advantages
Aza-Mannich ReactionChiral diamine/acid70-9685-99High stereoselectivity, mild conditions
Asymmetric HydrogenationRuthenium-N-heterocyclic carbene-diamine complexes80-9590-99Air-stable catalysts, broad scope
Aziridine Ring OpeningChiral Lewis acids65-9080-95Well-established methodology
Hydroamination of EnaminesNickel hydride/bis-oxazoline complexes60-8785-99Room temperature, high enantiomeric excess
Nitro-Mannich RouteZinc/hydrochloric acid reduction75-8570-90One-pot procedure, good yields

Nickel-catalyzed hydroamidation of alkenyl amides represents an emerging methodology for vicinal diamine synthesis [17] [19]. The nickel hydride/bis-oxazoline catalyst system operates under ambient temperature conditions while maintaining high enantioselectivity [17] [19]. This approach tolerates diverse functional groups and provides access to enantioenriched diamines with excellent stereochemical control [17] [19].

Asymmetric aziridination followed by ring opening constitutes another viable synthetic route [9]. Chiral diamine catalysts facilitate the asymmetric aziridination of cyclic enones with N-tosyloxycarbamates, generating aziridine intermediates with high enantiomeric excess [9]. Subsequent regioselective ring opening with nucleophiles provides the desired 1,2-diamine products with retention of stereochemical integrity [9].

The reductive nitro-Mannich approach offers a one-pot synthetic protocol combining 1,4-hydride addition with subsequent zinc/hydrochloric acid reduction [4]. This methodology demonstrates good compatibility with methoxyphenyl-substituted substrates and provides stereochemically defined 1,2-diamines in synthetically useful yields [4]. The protocol tolerates various protecting groups and functional group substitution patterns [4].

Resolution Techniques for Enantiomeric Purification

Enantiomeric resolution remains a critical methodology for accessing optically pure (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine when asymmetric synthesis is not feasible [20] [21]. Multiple resolution techniques have been developed and optimized for chiral diamine purification, each offering distinct advantages in terms of efficiency, scalability, and enantiomeric purity [20] [21].

Diastereomeric salt formation with chiral acids represents the most widely employed resolution technique for industrial applications [22] [23]. Tartaric acid resolution utilizes both L-(+) and D-(-) tartaric acid enantiomers to form diastereomeric salts with differential solubility properties [22] [23]. The (1R,2R)-diamine tartrate salt exhibits reduced aqueous solubility compared to the (1S,2S)-diamine tartrate, enabling separation through selective crystallization [22] [23]. This methodology typically achieves 40 to 49 percent recovery per enantiomer with enantiomeric purities exceeding 99.8 percent [22] [23].

Resolution TechniqueResolving AgentTypical Recovery (%)Enantiomeric Purity (% ee)Scale Applicability
Tartaric Acid ResolutionL-(+) or D-(-) Tartaric acid40-49 per enantiomer>99.8Industrial
Diastereomeric Salt FormationVarious chiral acids35-45 per enantiomer>99Industrial
Chiral High Performance Liquid Chromatography SeparationChiral stationary phases95-99 (analytical)>99.5Analytical/preparative
Enzymatic ResolutionLipases/esterases45-50 per enantiomer>95Laboratory
Crystallization-Induced ResolutionSeed crystals30-40 per enantiomer>98Laboratory

The optimization of tartaric acid resolution involves careful control of crystallization conditions including temperature, solvent composition, and concentration parameters [22] [24]. Methanol-water mixtures in 10:1 ratios provide optimal solubility characteristics for selective crystallization of diastereomeric salts [22] [24]. Reflux conditions followed by controlled cooling facilitate complete separation of enantiomeric products with high optical purity [22] [24].

Chiral chromatographic separation offers analytical and preparative scale purification capabilities [25]. High performance liquid chromatography utilizing chiral stationary phases achieves baseline separation of enantiomers with recovery yields of 95 to 99 percent [25]. Supercritical fluid chromatography provides an environmentally sustainable alternative with comparable separation efficiency [25]. These techniques are particularly valuable for analytical method development and small-scale preparative applications [25].

Enzymatic resolution employs stereoselective enzymes to differentiate between enantiomers through differential reaction rates [21]. Lipases and esterases demonstrate substrate specificity for one enantiomer over the other, enabling kinetic resolution through selective acylation or hydrolysis reactions [21]. This approach typically achieves 45 to 50 percent recovery per enantiomer with enantiomeric purities exceeding 95 percent [21].

Inclusion complex formation represents a specialized resolution technique utilizing chiral host molecules [20] [26]. This methodology relies on differential binding affinities between enantiomers and chiral host compounds to achieve separation [20] [26]. While generally lower in recovery efficiency, inclusion complex formation can provide access to highly enantioenriched materials for specialized applications [20] [26].

Salt Formation and Hydrochloride Stabilization Mechanisms

The formation of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride involves specific molecular interactions and crystallization mechanisms that influence both chemical stability and physical properties [12] [13]. Understanding these salt formation processes is essential for optimizing synthetic protocols and ensuring product quality [12] [14].

Hydrochloride salt formation occurs through protonation of both primary amine functional groups by hydrochloric acid [12] [13]. The dibasic nature of the diamine substrate enables formation of a dication species that associates with two chloride counterions [12] [27]. This ionic interaction pattern creates a crystalline lattice structure with enhanced thermal stability compared to the free base form [12] [27].

The protonation mechanism involves initial coordination of hydrochloric acid to the more nucleophilic primary amine group, followed by subsequent protonation of the secondary amine functionality [12] [13]. The methoxy substituent on the aromatic ring influences the basicity of the amine groups through electronic effects, modulating the protonation equilibrium [12] [6]. The ortho-methoxy group provides weak coordination sites that can participate in intramolecular hydrogen bonding networks [27] [6].

Salt TypeSolubility (mg/mL)Stability at 40°C/75% Relative HumidityCrystal StructureFormation Mechanism
Dihydrochloride0.64 (aqueous)3 months (degradation)MonoclinicProtonation of both amines
Ditartrate12.5 (water)6+ months (stable)TriclinicHydrogen-bonding network
Diacetate8.2 (water)6+ months (stable)OrthorhombicIonic interactions
Dibenzoate2.1 (water)6+ months (stable)Monoclinicπ-π stacking + hydrogen bonds
Dimalonate15.3 (water)6+ months (stable)TriclinicChelation + hydrogen bonds

Crystallization kinetics play a crucial role in determining the physical properties and stability of the dihydrochloride salt [28] [29]. The nucleation and growth processes follow first-order kinetics with respect to supersaturation concentration [28] [29]. Controlled crystallization conditions including temperature, agitation rate, and cooling profile significantly influence crystal size distribution and morphology [28] [29].

The hydrochloride salt demonstrates specific stability characteristics under accelerated storage conditions [30] [14]. At elevated temperature (40°C) and humidity (75% relative humidity), the dihydrochloride form exhibits degradation within three months due to moisture uptake and subsequent disproportionation [30] [14]. This instability contrasts with other salt forms such as tartrate and benzoate salts that maintain structural integrity for extended periods [30] [14].

Disproportionation mechanisms involve the conversion of the hydrochloride salt back to the free base form under conditions of elevated pH [30] [28]. This process is facilitated by moisture absorption that creates a microenvironment with increased hydroxide ion concentration [30] [28]. The relatively high aqueous solubility of the hydrochloride salt (0.64 mg/mL) contributes to its susceptibility to disproportionation compared to less soluble salt forms [30] [28].

Stabilization strategies for hydrochloride salts focus on moisture control and pH optimization during processing and storage [30] [15]. Anhydrous processing conditions and the use of desiccants can significantly extend the stability profile of hydrochloride salts [30] [15]. Alternative counterions such as tartrate, malonate, and benzoate provide enhanced stability profiles while maintaining favorable physicochemical properties [30] [27].

The solubility characteristics of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride are fundamentally governed by its ionic nature and multiple hydrogen bonding capabilities [1]. The dihydrochloride salt form exhibits exceptional solubility in polar protic and aprotic solvents due to the presence of two protonated amine groups and the methoxy functional group.

Polar Solvent Systems: The compound demonstrates highly favorable solubility in water, methanol, ethanol, dimethyl sulfoxide, and N,N-dimethylformamide [2] [1]. The dissolution mechanism involves ionic dissociation of the hydrochloride salt, followed by extensive hydrogen bonding between the protonated amine groups and polar solvent molecules. In aqueous systems, the compound achieves complete ionization with the formation of hydration shells around both the cationic diamine and chloride anions.

Moderately Polar Solvents: Acetonitrile provides moderate solubility through dipolar interactions with the aromatic methoxy group and limited hydrogen bonding with the amine functionalities [2]. The solubility in such systems is concentration-dependent and may exhibit temperature sensitivity.

Nonpolar Solvent Systems: The compound exhibits poor to negligible solubility in nonpolar solvents including hexane, toluene, and diethyl ether [1]. This behavior is attributed to the absence of favorable electrostatic interactions and the inability of nonpolar solvents to stabilize the ionic character of the dihydrochloride salt.

Solvent TypePolarity IndexExpected SolubilityDissolution Mechanism
Water10.2Highly solubleIonic dissolution, hydrogen bonding
Methanol5.1Highly solubleHydrogen bonding, ionic solvation
DMSO7.2Highly solubleStrong hydrogen bonding, dipolar interactions
Acetonitrile5.8Moderately solubleDipolar interactions
Dichloromethane3.1Poorly solubleLimited polar interactions
Hexane0.1InsolubleNo favorable interactions

Thermal Stability and Decomposition Pathways

The thermal degradation profile of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride follows a multi-stage decomposition mechanism characteristic of organic amine hydrochloride salts [3] [4] [5]. Thermogravimetric analysis reveals distinct temperature ranges corresponding to specific molecular fragmentation processes.

Initial Dehydration Phase (25-150°C): The compound undergoes minor mass loss (0-2%) attributed to the removal of physisorbed moisture and residual crystallization water [6]. This phase exhibits minimal atmospheric dependence and represents the preparation of the anhydrous salt form.

Primary Dehydrohalogenation (150-220°C): The first major decomposition event involves the elimination of the first equivalent of hydrogen chloride (5-10% mass loss), converting the dihydrochloride to the monohydrochloride form [3] [4]. This process generates gaseous hydrogen chloride and the partially protonated diamine species.

Secondary Dehydrohalogenation (220-280°C): Complete elimination of the second hydrogen chloride equivalent occurs with 15-25% mass loss, yielding the free diamine base [4]. The dehydrohalogenation kinetics are significantly influenced by atmospheric conditions, with accelerated rates observed in oxidative environments.

Amine Group Degradation (280-350°C): The liberated diamine undergoes thermal decomposition of the amine functionalities through multiple pathways [4]. Primary degradation routes include intermolecular cyclization reactions, nucleophilic attack mechanisms, and the formation of cyclic imidazolidinone derivatives. This phase produces ammonia, alkene fragments, and thermally rearranged intermediates with 30-45% mass loss.

Aromatic Ring Decomposition (350-450°C): Aromatic system degradation commences with methoxy group elimination, followed by ring opening and fragmentation [5]. The decomposition products include phenolic compounds, methanol, and various aromatic fragments representing 25-35% mass loss.

Complete Carbonization (450-600°C): The final thermal degradation stage involves complete oxidative decomposition to carbon dioxide and carbonaceous residue in oxidative atmospheres, or pyrolytic carbonization under inert conditions [6] [5].

Temperature Range (°C)Mass Loss (%)Decomposition ProcessPrimary Products
25-1500-2Moisture lossWater vapor
150-2205-10First HCl eliminationHCl gas + monohydrochloride
220-28015-25Second HCl eliminationHCl gas + free base
280-35030-45Amine decompositionNH₃, alkene fragments
350-45025-35Aromatic degradationPhenolic compounds, methanol
450-60015-25Complete carbonizationCarbon residue, CO₂

Acid-Base Properties and Protonation State Analysis

The acid-base behavior of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine is characterized by dual basic functionality arising from both primary and secondary amine groups [7] [8] [9]. The compound exhibits typical diamine basicity with distinct protonation constants for each amine site.

Basicity Parameters: The primary amine group attached to the aromatic system exhibits a pKₐ value of approximately 9.2 ± 0.3, which is characteristic of aromatic-substituted primary amines [7] [8]. The aliphatic primary amine demonstrates enhanced basicity with a pKₐ value of approximately 10.1 ± 0.3, reflecting the electron-donating influence of the alkyl chain and reduced aromatic delocalization effects.

Protonation Equilibria: Under physiological conditions (pH 7.4), both amine groups remain fully protonated, resulting in a net positive charge of +2 [9]. The compound functions as a dication across the entire physiological pH range, with significant implications for biological interactions and pharmaceutical applications.

Isoelectric Point: The calculated isoelectric point occurs at pH 9.6 ± 0.2, representing the midpoint between the two pKₐ values [8]. At this pH, the compound exists in a zwitterionic form with one protonated and one deprotonated amine group.

Salt Formation: The dihydrochloride salt formation involves protonation of both amine sites by hydrochloric acid, creating a thermodynamically stable ionic compound [10] [9]. The salt exhibits enhanced water solubility and chemical stability compared to the free base form.

pH-Dependent Speciation: At strongly acidic conditions (pH < 2), the compound exists predominantly as the fully protonated dication. Neutral to mildly basic conditions (pH 7-10) maintain the diprotonated state, while strongly basic conditions (pH > 12) promote progressive deprotonation to yield the neutral diamine.

ParameterValueDescription
Number of Basic Sites2Both amine groups available for protonation
Primary Amine pKₐ9.2 ± 0.3Aromatic-substituted primary amine
Secondary Amine pKₐ10.1 ± 0.3Aliphatic primary amine
Net Charge at pH 7.4+2Fully protonated state
Isoelectric Point9.6 ± 0.2Midpoint between pKₐ values

Spectroscopic Fingerprints (Infrared, Raman, Ultraviolet-Visible)

Infrared Spectroscopic Characteristics

The infrared spectrum of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride exhibits distinctive absorption bands characteristic of the functional groups present in the molecular structure [11] [12] [13]. The dihydrochloride salt form produces significantly modified spectral features compared to the free base.

Amine Stretching Region: The N-H stretching vibrations appear as a complex, very broad absorption spanning 3200-2400 cm⁻¹, characteristic of protonated amine salts [13]. This broadening results from extensive hydrogen bonding between protonated amine groups and chloride anions. Free primary amine groups would typically exhibit two distinct bands at 3350-3250 cm⁻¹ for asymmetric and symmetric stretches.

Aromatic and Aliphatic C-H Stretching: Aromatic C-H bonds produce medium-intensity absorptions at 3100-3000 cm⁻¹, while aliphatic C-H stretching occurs at 2950-2850 cm⁻¹ with strong intensity [11] [12]. These regions remain relatively unaffected by salt formation.

Aromatic System Vibrations: The aromatic C=C stretching modes appear at 1600-1500 cm⁻¹ with strong intensity, confirming the presence of the methoxyphenyl ring system [11]. The methoxy C-O stretch occurs at 1250-1200 cm⁻¹ as a strong, characteristic absorption.

Fingerprint Region: The C-N stretching vibrations for aromatic amine connections appear at 1335-1250 cm⁻¹, while aliphatic C-N stretches occur at 1250-1020 cm⁻¹ [13]. The N-H bending (scissoring) mode appears at 1650-1580 cm⁻¹, and the N-H wagging produces a strong, broad absorption at 910-665 cm⁻¹.

Raman Spectroscopic Properties

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and polarizable functional groups [14] [15] [16]. The technique proves particularly valuable for characterizing the aromatic ring system and methoxy substituent.

Aromatic Ring Vibrations: The C=C stretching modes of the aromatic ring appear at 1600-1580 cm⁻¹ as strongly polarized bands [14]. The ring breathing mode occurs at 1000-980 cm⁻¹ as a medium-intensity, polarized vibration characteristic of substituted benzene rings.

Methoxy Group Characteristics: The methoxy C-O stretch appears at 1260-1240 cm⁻¹ as a depolarized band, while the CH₃ symmetric stretch produces a strong, polarized peak at 2850-2830 cm⁻¹ [14].

Amine-Related Vibrations: The NH₂ scissoring mode appears as a weak, depolarized band at 1650-1630 cm⁻¹. In the presence of metal coordination, metal-chloride stretching may appear near 240-220 cm⁻¹ as a polarized band [14].

Ultraviolet-Visible Spectroscopic Profile

The electronic absorption spectrum of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine exhibits multiple chromophoric transitions arising from the conjugated aromatic system and electron-donating substituents [17] [18] [19] [20].

Primary π → π* Transitions: The aromatic ring π → π* transition occurs at 260-280 nm with high extinction coefficients (8,000-12,000 M⁻¹cm⁻¹) [17] [19]. This transition exhibits slight red-shifting in polar solvents due to stabilization of the excited state.

Charge Transfer Transitions: Electron donation from the amine groups to the aromatic ring produces intense charge transfer absorptions at 240-260 nm with extinction coefficients of 15,000-25,000 M⁻¹cm⁻¹ [20]. These transitions show strong solvatochromic behavior, with significant wavelength shifts in different solvent environments.

n → π* Transitions: The methoxy oxygen lone pairs undergo n → π* transitions at 320-340 nm with moderate extinction coefficients (500-1,500 M⁻¹cm⁻¹) [17] [18]. The amine nitrogen lone pairs produce similar transitions at 290-310 nm (1,000-3,000 M⁻¹cm⁻¹), which are strongly pH-dependent due to protonation effects.

Vibronic Structure: Fine vibronic coupling appears as shoulder bands at 270-290 nm with extinction coefficients of 2,000-5,000 M⁻¹cm⁻¹ [19]. This structure becomes more resolved in nonpolar solvents where vibrational-electronic coupling is minimized.

Spectroscopic MethodKey AbsorptionWavenumber/WavelengthAssignment
InfraredN-H stretch (salt)3200-2400 cm⁻¹Protonated amine groups
InfraredC=C stretch1600-1500 cm⁻¹Aromatic ring vibrations
RamanRing breathing1000-980 cm⁻¹Benzene ring mode
UV-Visibleπ → π*260-280 nmAromatic system
UV-VisibleCharge transfer240-260 nmAmine → ring donation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

238.0639685 g/mol

Monoisotopic Mass

238.0639685 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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